molecular formula C13H13NO4 B3125773 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 32932-15-3

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3125773
CAS No.: 32932-15-3
M. Wt: 247.25 g/mol
InChI Key: YTWMJESCVWECIP-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 18465-38-8) is a quinolone derivative characterized by a methoxy group at position 6 and an ethyl group at position 1 of the quinoline scaffold. This compound is structurally related to fluoroquinolone antibiotics but differs in its substitution pattern. The methoxy group at C-6 and hydroxyl group at C-7 (as indicated in its synonym, Oxolonic acid) suggest unique physicochemical properties compared to classical fluoroquinolones, which typically feature a fluorine atom at C-6 . For instance, similar compounds are synthesized via refluxing intermediates in alkaline conditions, followed by acidification to precipitate the final product .

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-6-8(18-2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMJESCVWECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178345
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32932-15-3
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32932-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinolone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, while reduction could produce 1-ethyl-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid .

Scientific Research Applications

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at positions 1, 6, 7, and 8. Below is a detailed comparison of the target compound with key analogs:

Substituent at C-6: Methoxy vs. Fluoro

  • This substitution may lower antibacterial potency but improve solubility or reduce toxicity .
  • 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 3832-97-1): The C-6 fluorine is a hallmark of fluoroquinolones, conferring strong Gram-negative activity. Derivatives with a C-7 piperazinyl group (e.g., ciprofloxacin analogs) show MIC values as low as 0.1 µg/mL against E. coli and S. aureus .

Substituent at C-7: Hydroxyl vs. Piperazinyl

  • Target Compound: A C-7 hydroxyl group may limit membrane permeability due to increased polarity. However, it could reduce resistance mechanisms associated with bulky C-7 substituents in clinical fluoroquinolones .
  • 7-(Piperazin-1-yl) Derivatives: Compounds like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 526204-10-4) exhibit broad-spectrum activity (MIC: 0.39 µg/mL against S. aureus) due to the piperazinyl group enhancing bacterial topoisomerase binding .

Substituent at C-8: Unsubstituted vs. Functional Groups

  • Target Compound: No substitution at C-8 simplifies the structure but may limit activity against resistant strains.
  • 8-Bromo/Nitro Derivatives: 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 8 in ) and 8-nitro analogs show nanomolar kinase inhibition (Ki: 60–150 nM), highlighting the role of halogen/nitro groups in targeting non-bacterial enzymes .

Substituent at N-1: Ethyl vs. Cyclopropyl

Data Table: Structural and Activity Comparison

Compound Name C-6 Substituent C-7 Substituent N-1 Substituent Key Activity (MIC or IC₅₀) Reference
1-Ethyl-6-methoxy-4-oxo-...-3-carboxylic acid OMe OH Et Not reported (structural analog)
1-Ethyl-6-fluoro-4-oxo-...-3-carboxylic acid F Piperazinyl Et Antibacterial (broad-spectrum)
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-... acid F Cl cPr MIC: 0.39 µg/mL (S. aureus)
8-Bromo-4-oxo-...-3-carboxylic acid H Br H CK2 Kinase IC₅₀: 300 nM
6-Ethoxy-4-oxo-...-3-carboxylic acid OEt H H Boiling point: 425°C (physicochemical)

Key Research Findings

Antibacterial Activity: Fluoroquinolones with C-6 fluorine and C-7 piperazinyl groups (e.g., ciprofloxacin derivatives) remain superior in potency, but methoxy-substituted analogs like the target compound may offer niche applications in overcoming resistance or improving safety .

Kinase Inhibition : Halogenation at C-8 (e.g., bromo or nitro) shifts activity toward eukaryotic targets, as seen in compound 3.7 (Ki: 60 nM against CK2 kinase) .

Synthetic Flexibility : The target compound’s scaffold allows modular synthesis, enabling substitutions at C-6/C-7 for tailored bioactivity .

Biological Activity

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of this compound is C13H13NO4C_{13}H_{13}NO_4 with a molecular weight of approximately 247.25 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A notable study investigated its effects on human lung carcinoma A549 cells. The compound inhibited cell growth with an IC50 value of approximately 4.8 µM. This inhibition was attributed to the compound's ability to induce mitotic phase arrest by affecting microtubule polymerization and modulating cyclin-dependent kinase (CDK) inhibitors such as p21(Cip1/Waf1) .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)4.8Induction of mitotic phase arrest
Other StudiesVariesPotential involvement in apoptosis pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial activity against various strains, including multidrug-resistant Mycobacterium tuberculosis (M. tb). It shows comparable efficacy to first-line anti-TB drugs, with minimum inhibitory concentration (MIC) values suggesting potent activity against resistant strains .

Table 2: Antimicrobial Efficacy

PathogenMIC (µM)Reference
Mycobacterium tb4.89Comparable to ethambutol
Various MDR StrainsVariesHigh activity against MDR/XDR

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the mitotic phase by increasing the expression of CDK inhibitors and down-regulating cyclin B1 and CDK1.
  • Microtubule Dynamics : It disrupts normal microtubule dynamics, leading to impaired cell division.
  • Antibacterial Mechanism : The compound targets specific bacterial pathways essential for survival and replication, particularly in M. tb.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : In animal models inoculated with A549 cells, treatment with the compound resulted in significant tumor growth suppression, supporting its potential as an anticancer agent .
  • Clinical Relevance : The antibacterial properties suggest its use in treating infections caused by resistant bacterial strains, making it a candidate for further clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with ethyl 3-ethoxyacrylate derivatives, followed by alkylation at the N1 position. For example, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structural analog) is synthesized via sequential fluorination, methoxylation, and cyclopropane introduction . Intermediates are characterized using HPLC for purity assessment (>95%) and spectroscopic techniques (NMR, IR) to confirm substituent positions .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 271.31 g/mol for a cyclohexyl analog ), while 1^1H/13^13C NMR identifies proton environments (e.g., ethyl group at N1: δ 1.4–1.6 ppm; methoxy at C6: δ 3.8–4.0 ppm). X-ray crystallography resolves stereochemistry in analogs, such as octahydro-pyrrolopyridine derivatives .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Methodological Answer : Fluoroquinolone derivatives (structural analogs) exhibit antibacterial activity against Gram-positive/-negative bacteria. Activity is assessed via minimum inhibitory concentration (MIC) assays, where substituents like fluorine at C6 and methoxy at C8 enhance DNA gyrase inhibition . Ethyl ester precursors (e.g., ethyl 6-iodo-8-methyl-4-oxo-3-carboxylate) are hydrolyzed to active carboxylic acids for testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate impurities during large-scale synthesis?

  • Methodological Answer : Impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones, up to 5.6% in lab-scale reactions ) arise from residual water. Green chemistry approaches replace hygroscopic reagents with triethyl methanetricarboxylate in anhydrous conditions, reducing side products. Process optimization includes HPLC-guided purification and solvent selection (e.g., diphenyl ether for high-temperature cyclization ).

Q. What structural features dictate the compound’s pharmacokinetic profile, and how are they modified for enhanced bioavailability?

  • Methodological Answer : Substituents at C7/C8 (e.g., piperazine, pyrrolidine) improve solubility and tissue penetration. For instance, 7-[(4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridin-6-yl] analogs show enhanced bioavailability due to zwitterionic properties . LogP values are adjusted via ester-to-acid hydrolysis (e.g., ethyl ester → carboxylic acid) to balance hydrophilicity .

Q. How do contradictory reports on antibacterial activity across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay variations (e.g., broth microdilution vs. agar diffusion) or bacterial strain specificity. Meta-analyses controlling for substituent effects (e.g., methoxy vs. ethoxy at C6 ) and standardized MIC protocols are recommended. For example, 6-ethoxy analogs show reduced Gram-negative activity compared to 6-fluoro derivatives .

Q. What computational strategies predict binding interactions with DNA gyrase?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the C3-carboxylic acid moiety and gyrase’s Mg2+^{2+}-binding pocket. Density functional theory (DFT) calculates charge distribution, showing electron-withdrawing groups (e.g., F at C6) enhance binding affinity .

Q. How are impurities and degradation products identified during stability studies?

  • Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation) followed by LC-MS/MS identifies major degradants. For example, oxidation of the C4-oxo group generates 4-hydroxyquinoline derivatives, while ester hydrolysis yields free carboxylic acids . Stability-indicating HPLC methods with UV/ELSD detection are validated per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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